D-Urobilinogen
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Overview
Description
D-Urobilinogen is a compound that is formed during the breakdown of hemoglobin in the liver. It is an important indicator of liver function and is often used in clinical settings to diagnose liver diseases.
Scientific Research Applications
Historical and Chemical Perspectives of D-Urobilinogens The d-urobilins (d-U) are tetrapyrrolic open chain compounds derived from bilirubin. Historically, identification of urobilinoid compounds depended on specific fluorescence and absorption characteristics. The natural components of these compounds are optically active in forms of RR or SS configurations. The urobilins proper are dipyrrolinones, and there are variations such as dipyrrolidone and pyrrolinone-pyrrolidone. The quasiracemate formation between d-urobilinogen (d-Ubg) and its chromogen is of particular interest due to its association with natural or synthetic urobilinogen (Petryka et al., 1975).
Isolation and Properties of D-Urobilinogen The isolation of crystalline d-urobilinogen marked a significant advancement, particularly its differentiation from other urobilinogens like mesobilirubinogen. The isolation process and the properties of this chromogen, which was initially recognized but not isolated in the early 20th century, have been described in detail (Lowry et al., 1956).
Antioxidant Function of Urobilinogen Urobilinogen demonstrates significant antioxidative activity, surpassing other antioxidants like α-tocopherol, bilirubin, and β-carotene. It can inhibit radical chain reactions by trapping free radicals, as evidenced by the suppression of hydroperoxides formation in certain experimental setups (Nakamura et al., 2006).
Clinical Significance and Historical Context Historically, urobilin and urobilinogen have been studied for over four decades, significantly contributing to our understanding of their chemistry and clinical occurrence. These studies have evolved methods for estimation and examined their clinical significance in various contexts, including hemoglobin metabolism and hepatic insufficiency (Wilbur & Addis, 1914).
Urobilinogen as a Biomarker for Oxidative Stress Disorders Urobilinogen has been studied as a potential biomarker for oxidative stress disorders. Its presence in urine extracts, particularly in patients with schizophrenia, indicates its potential role in oxidative stress dysregulation. However, caution is advised due to interference by other compounds in assays (Lambert et al., 2023).
Physical Properties and Isolation Techniques The isolation of crystalline forms of urobilinogen, such as i-urobilinogen and d-urobilinogen, has been pivotal in understanding their physical properties and structural differences. This includes the distinction between d-urobilinogen and other similar compounds based on various physical properties (Watson et al., 1966).
Urobilinogen in Health and Disease The elimination and daily excretion of urobilinogen have been studied extensively, providing insights into its significance in health and various diseases. This includes understanding its role in hepatic function, bile passage obstruction, and blood destruction (Watson, 1931).
properties
CAS RN |
17208-65-0 |
---|---|
Product Name |
D-Urobilinogen |
Molecular Formula |
C33H42N4O6 |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H42N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h8,26-27,34-35H,2,7,9-15H2,1,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41) |
InChI Key |
KSQFFJKKJAEKTB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)CCC(=O)O)C)C |
Canonical SMILES |
CCC1=C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)CCC(=O)O)C)C |
Other CAS RN |
17208-65-0 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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